molecular formula C17H18N6O2 B7450093 4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one

4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one

Cat. No.: B7450093
M. Wt: 338.4 g/mol
InChI Key: RCENVYNOLUHECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. It has also been suggested that this compound may act as a DNA intercalator, leading to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. This compound has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one in lab experiments is its potential to exhibit multiple biological effects. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its multiple biological effects and potential use in the treatment of various diseases make it a subject of ongoing research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one involves the reaction of 2-methyl-4-nitro-1H-pyrrole-3-carboxylic acid with 1-(3H-benzimidazol-5-yl)piperazine in the presence of a reducing agent such as iron powder or hydrazine hydrate. The resulting compound is then treated with acetic anhydride to obtain the final product.

Properties

IUPAC Name

4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-20-15(9-16(24)21-11)22-4-6-23(7-5-22)17(25)12-2-3-13-14(8-12)19-10-18-13/h2-3,8-10H,4-7H2,1H3,(H,18,19)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENVYNOLUHECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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